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yl)benzamide

Cat. No.: B050494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed experimental protocols for the synthesis and potential

biological evaluation of 2-hydroxy-N-(pyridin-3-yl)benzamide. While specific experimental

data for this compound is limited in publicly available literature, the protocols and application

notes presented herein are derived from established methods for the synthesis and analysis of

closely related N-arylbenzamide analogs, particularly its pyridin-2-yl isomer. This document is

intended to serve as a comprehensive resource, offering methodologies for synthesis,

purification, characterization, and preliminary biological screening. Potential applications are

suggested based on the known activities of structurally similar compounds, which include anti-

inflammatory and sirtuin-modulating effects.
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Property Value

IUPAC Name 2-hydroxy-N-(pyridin-3-yl)benzamide

Molecular Formula C₁₂H₁₀N₂O₂

Molecular Weight 214.22 g/mol

Structure

Potential Biological Activities and Applications
The N-arylbenzamide scaffold is a prominent motif in medicinal chemistry, found in a variety of

therapeutic agents.[1] Analogs of 2-hydroxy-N-(pyridin-3-yl)benzamide have shown notable

biological activities.

Anti-inflammatory Activity: The structurally isomeric 2-hydroxy-N-(pyridin-2-yl)benzamide has

been synthesized and has demonstrated in-vitro anti-inflammatory activity by inhibiting

protein denaturation.[2][3] It is plausible that 2-hydroxy-N-(pyridin-3-yl)benzamide may

exhibit similar properties.

Sirtuin Inhibition: The benzamide scaffold is present in a number of known sirtuin inhibitors.

[4] Sirtuins are a class of NAD+-dependent deacetylases involved in numerous cellular

processes, and their modulation is a target for various diseases.[4] The inhibitory potential of

2-hydroxy-N-(pyridin-3-yl)benzamide against sirtuins, such as SIRT1, could be a valuable

area of investigation.

Other Potential Activities: Various N-arylbenzamide derivatives have been explored as

kinase inhibitors, ion channel modulators, and antimicrobial agents.[1][5][6]
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Two common methods for the synthesis of N-arylbenzamides are presented below. Method A is

adapted from the synthesis of the pyridin-2-yl analog, and Method B is a general procedure for

N-arylbenzamide formation.

Method A: Carbodiimide-Mediated Coupling (Adapted from Pyridin-2-yl Analog Synthesis)[2]

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the

amidation reaction between salicylic acid and 3-aminopyridine.

Materials:

Salicylic acid

3-Aminopyridine

Dicyclohexylcarbodiimide (DCC)

4-Dimethylaminopyridine (DMAP)

Pyridine (anhydrous)

Ethyl acetate

2% Hydrochloric acid (HCl)

Hexane

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In separate flasks, dissolve salicylic acid (1.0 eq.), 3-aminopyridine (1.1 eq.), DCC (1.1 eq.),

and a catalytic amount of DMAP (0.1 eq.) in a minimal amount of anhydrous pyridine.

Combine the solutions into a round-bottom flask equipped with a magnetic stirrer and a

reflux condenser.

Heat the reaction mixture to 55°C and stir.
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Monitor the reaction progress hourly using thin-layer chromatography (TLC) with a mobile

phase of hexane:ethyl acetate (e.g., 2:3).

Upon completion of the reaction, cool the mixture to room temperature.

Filter the mixture to remove the dicyclohexylurea precipitate.

Acidify the filtrate to a pH of 5.5-6.0 with 2% HCl.

Extract the product with ethyl acetate (3 x volume of the aqueous phase).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the organic phase under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization.

Method B: Acid Chloride-Mediated Synthesis (General Protocol)[7]

This two-step method involves the conversion of salicylic acid to its more reactive acid chloride,

followed by reaction with 3-aminopyridine.

Materials:

Salicylic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride

3-Aminopyridine

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Pyridine or Triethylamine (Et₃N)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Formation of Salicyloyl Chloride

In a round-bottom flask under a nitrogen atmosphere, suspend salicylic acid (1.0 eq.) in

anhydrous DCM.

Add thionyl chloride (1.5-2.0 eq.) dropwise at 0°C. A catalytic amount of dimethylformamide

(DMF) can be added.

Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the

evolution of gas ceases.

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude

salicyloyl chloride.

Step 2: Amide Formation

Dissolve the crude salicyloyl chloride in anhydrous DCM.

In a separate flask, dissolve 3-aminopyridine (1.0 eq.) and a non-nucleophilic base such as

pyridine or triethylamine (1.2 eq.) in anhydrous DCM.

Cool the amine solution to 0°C in an ice bath.

Add the salicyloyl chloride solution dropwise to the stirred amine solution over 15-20

minutes.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by TLC.

Upon completion, transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Filter and concentrate the filtrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

Characterization of 2-hydroxy-N-(pyridin-3-yl)benzamide
The structure and purity of the synthesized compound should be confirmed using standard

analytical techniques:

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

Melting Point: To determine the melting point of the purified compound.

Spectroscopy:

FTIR: To identify functional groups (e.g., O-H, N-H, C=O).

¹H-NMR and ¹³C-NMR: To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight.

In-Vitro Anti-Inflammatory Assay (Protein Denaturation
Inhibition)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of

protein, a common in-vitro model for inflammation.[2]

Materials:

Bovine serum albumin (BSA) or egg albumin

Phosphate buffered saline (PBS), pH 6.4

2-hydroxy-N-(pyridin-3-yl)benzamide (test compound)

Diclofenac sodium or Piroxicam (standard drug)
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UV-Vis Spectrophotometer

Procedure:

Prepare a stock solution of the test compound and the standard drug in a suitable solvent

(e.g., DMSO).

Prepare different concentrations of the test compound and standard drug by serial dilution.

The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of

PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.

A control solution consists of the reaction mixture without the test compound.

Incubate the mixtures at 37°C for 15 minutes and then heat at 70°C for 5 minutes.

After cooling, measure the absorbance of the solutions at 660 nm.

Calculate the percentage inhibition of protein denaturation using the following formula: %

Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Determine the IC₅₀ value by plotting the percentage inhibition against the concentration.

SIRT1 Inhibition Assay (Fluorometric)
This protocol is for evaluating the inhibitory potential of 2-hydroxy-N-(pyridin-3-yl)benzamide
against human sirtuin 1 (SIRT1).[4]

Materials:

Recombinant human SIRT1 enzyme

SIRT1 fluorogenic substrate (e.g., a peptide with an acetylated lysine, a fluorophore, and a

quencher)

Nicotinamide adenine dinucleotide (NAD⁺)

Developer enzyme

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b050494?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Evaluation_of_N_3_aminopyridin_4_yl_benzamide_as_a_Potential_Sirtuin_Inhibitor.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SIRT1 assay buffer

Nicotinamide (positive control inhibitor)

2-hydroxy-N-(pyridin-3-yl)benzamide (test compound)

96-well black plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound and the positive control (Nicotinamide) in the

assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

In a 96-well black plate, add the SIRT1 assay buffer, the test compound dilutions (or positive

control/DMSO for controls), and the diluted SIRT1 enzyme solution.

Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for compound-

enzyme interaction.

Initiate the reaction by adding the NAD⁺ solution followed by the SIRT1 fluorogenic substrate

solution to all wells.

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

Stop the SIRT1 reaction and develop the signal by adding the developer enzyme solution.

Incubate for a further period (e.g., 15 minutes) at 37°C.

Read the fluorescence intensity at the appropriate excitation and emission wavelengths

(e.g., Ex/Em = 350/460 nm).

Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Quantitative Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b050494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As there is no direct experimental data for 2-hydroxy-N-(pyridin-3-yl)benzamide, the

following table presents data for the closely related analog, 2-hydroxy-N-(pyridin-2-

yl)benzamide, for comparative purposes.[2]

Compound Assay IC₅₀ (mM)

2-hydroxy-N-(pyridin-2-

yl)benzamide

In-vitro anti-inflammatory

(protein denaturation inhibition)
0.121 - 0.145

Piroxicam (Standard)
In-vitro anti-inflammatory

(protein denaturation inhibition)
0.0073

Visualizations
Experimental Workflow: Synthesis of 2-hydroxy-N-
(pyridin-3-yl)benzamide (Method A)
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Caption: Workflow for the synthesis of 2-hydroxy-N-(pyridin-3-yl)benzamide via DCC

coupling.

Potential Signaling Pathway: Inhibition of Pro-
inflammatory Mediators
Based on the anti-inflammatory potential of related compounds, 2-hydroxy-N-(pyridin-3-
yl)benzamide may interfere with pro-inflammatory signaling pathways, potentially through the

inhibition of enzymes like cyclooxygenases (COX), although selectivity may vary.[2]
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Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Conclusion
2-hydroxy-N-(pyridin-3-yl)benzamide is a compound of interest for further investigation due

to the diverse biological activities of its structural analogs. The experimental protocols provided
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in this document offer a solid foundation for its synthesis and preliminary biological evaluation.

Researchers are encouraged to adapt and optimize these methods as needed and to explore

the potential therapeutic applications of this and related compounds.

Disclaimer: The information provided is for research purposes only. All experiments should be

conducted in a suitable laboratory setting with appropriate safety precautions. The biological

activities described are based on analogs and have not been experimentally confirmed for 2-
hydroxy-N-(pyridin-3-yl)benzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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